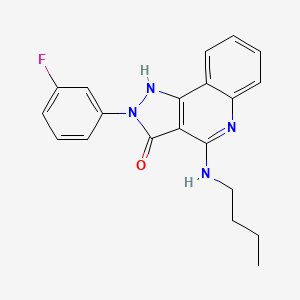

PQ 69

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRYQRBEISYVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Polyquaternium-69: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium-69 is a complex cationic polymer widely utilized in the cosmetics and personal care industry as a film-forming agent and fixative, particularly in hair styling products. This technical guide provides a comprehensive overview of the chemical structure and synthesis of Polyquaternium-69. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in polymer chemistry, cosmetic science, and drug development who may encounter or utilize this polymer in their work. This document details the monomeric composition, provides a theoretical synthesis protocol based on available literature, and presents key data in a structured format.

Chemical Structure

Polyquaternium-69 is a quaternary ammonium polymer, meaning it possesses a positive charge along its backbone. It is a tetrapolymer, synthesized from four distinct monomers:

-

N-Vinyl-2-pyrrolidone (VP): A hydrophilic monomer that contributes to the water solubility and film-forming properties of the polymer.

-

N-Vinylcaprolactam (VCL): A monomer that imparts hydrophobicity and flexibility to the polymer film.

-

N,N-Dimethylaminopropyl Methacrylamide (DMAPMA): A tertiary amine-containing monomer that can be quaternized to introduce a permanent positive charge.

-

Methacryloylaminopropyl Lauryldimonium Chloride (MAPLDAC): A quaternized monomer that provides a permanent cationic charge and enhances the polymer's substantivity to negatively charged surfaces like hair and skin.

The resulting polymer is a complex, high-molecular-weight structure with a random distribution of these monomer units. The general, non-stoichiometric structure is presented below.

General Structure of Polyquaternium-69

Note: This is a simplified representation. The actual polymer has a more complex three-dimensional structure.

Physicochemical Properties

A summary of the key physicochemical properties of Polyquaternium-69 is provided in the table below.

| Property | Value | Reference |

| INCI Name | Polyquaternium-69 | |

| CAS Number | 748809-45-2 | |

| Appearance | Typically supplied as a viscous aqueous solution | |

| Solubility | Water-soluble | |

| Charge | Cationic |

Synthesis of Polyquaternium-69

The synthesis of Polyquaternium-69 is achieved through a free-radical polymerization of the four constituent monomers. While specific proprietary details of the commercial synthesis process are not fully disclosed in the public domain, a general synthesis protocol can be outlined based on patents describing the production of similar vinyl lactam-based copolymers. The synthesis is typically carried out in an aqueous medium.

Theoretical Experimental Protocol

The following protocol is a representative, theoretical procedure for the laboratory-scale synthesis of Polyquaternium-69, based on general principles of free-radical polymerization of vinyl monomers in an aqueous solution.

Materials:

-

N-Vinyl-2-pyrrolidone (VP)

-

N-Vinylcaprolactam (VCL)

-

N,N-Dimethylaminopropyl Methacrylamide (DMAPMA)

-

Methacryloylaminopropyl Lauryldimonium Chloride (MAPLDAC)

-

Deionized Water

-

Ammonium Hydroxide (concentrated)

-

Free-Radical Initiator (e.g., t-butyl peroxypivalate)

-

Chain Transfer Agent (optional, to control molecular weight)

-

Nitrogen Gas

Equipment:

-

1-Liter Jacketed Glass Reactor

-

Mechanical Stirrer with Anchor Agitator

-

Thermocouple and Temperature Controller

-

Nitrogen Inlet

-

Monomer and Initiator Feed Pumps

-

Heating/Cooling Circulator

Procedure:

-

Reactor Setup: The 1-liter glass reactor is charged with deionized water. The reactor is then sealed and equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

-

Inerting: The reactor is purged with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. A gentle nitrogen blanket is maintained throughout the reaction.

-

pH Adjustment: The pH of the deionized water is adjusted to approximately 10 using a few drops of concentrated ammonium hydroxide. This is done to ensure the stability of the DMAPMA monomer.

-

Heating: The reactor contents are heated to the desired reaction temperature (typically between 70-85 °C) using the heating/cooling circulator.

-

Monomer and Initiator Preparation: The four monomers (VP, VCL, DMAPMA, and MAPLDAC) are premixed in the desired molar ratios. The free-radical initiator is prepared as a separate solution.

-

Polymerization Initiation (Seed Stage): A small initial charge of the monomer mixture and the initiator solution is added to the reactor to initiate the polymerization.

-

Monomer and Initiator Feed: After the initial exotherm subsides, the remaining monomer mixture and initiator solution are fed into the reactor at a controlled rate over a period of several hours. The reaction temperature is maintained throughout the feed.

-

Reaction Completion: After the feeds are complete, the reaction is held at the set temperature for an additional period to ensure high monomer conversion.

-

Residual Monomer Reduction: To minimize the level of unreacted monomers, a chase initiator (e.g., a more reactive peroxide) may be added.

-

Cooling and Discharge: The resulting polymer solution is cooled to room temperature and discharged from the reactor.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Polyquaternium-69.

Quantitative Data

Precise quantitative data for the commercial synthesis of Polyquaternium-69 is proprietary. However, based on related patents for similar copolymers, a representative range of monomer compositions and reaction conditions can be tabulated.

Table 1: Representative Monomer Composition

| Monomer | Abbreviation | Weight % Range |

| N-Vinyl-2-pyrrolidone | VP | 20 - 50% |

| N-Vinylcaprolactam | VCL | 30 - 60% |

| N,N-Dimethylaminopropyl Methacrylamide | DMAPMA | 5 - 20% |

| Methacryloylaminopropyl Lauryldimonium Chloride | MAPLDAC | 1 - 10% |

Table 2: Typical Reaction Parameters

| Parameter | Value Range |

| Reaction Temperature | 70 - 85 °C |

| Reaction Time | 4 - 8 hours |

| pH | 9 - 11 |

| Initiator Concentration | 0.1 - 1.0 wt% (based on total monomers) |

| Solid Content of Final Product | 20 - 40% |

Signaling Pathways and Biological Activity

Polyquaternium-69 is a synthetic polymer designed for topical applications in personal care products. It is not intended for systemic administration and does not have a known mechanism of action involving biological signaling pathways in the context of drug development. Its primary function is physical, forming a film on surfaces like hair to provide styling hold and conditioning.

Conclusion

Polyquaternium-69 is a sophisticated tetrapolymer with a unique combination of monomers that impart desirable properties for its application in the cosmetics industry. Its synthesis involves a controlled free-radical polymerization in an aqueous medium. While specific commercial synthesis parameters are proprietary, this guide provides a robust theoretical framework for its chemical structure and synthesis, which can be valuable for researchers and professionals in related scientific fields. Further research into the precise monomer sequencing and molecular weight distribution could provide deeper insights into its structure-function relationship.

The Architectural Ingenuity of Polyquaternium-69: A Deep Dive into its Hair Styling Mechanism

For Immediate Release

This technical guide elucidates the core mechanism of action of Polyquaternium-69, a sophisticated copolymer meticulously engineered for high-performance hair styling applications. Addressed to researchers, scientists, and formulation chemists, this document provides a comprehensive overview of the polymer's molecular architecture, its multifaceted interactions with hair fibers, and the empirical data that substantiates its efficacy in providing durable hold, exceptional humidity resistance, and enhanced aesthetic properties.

Executive Summary

Polyquaternium-69 is a complex cationic polymer that offers a significant advancement in hair fixative technology.[1][2] Its unique composition allows for the formation of a flexible, hydrophobic film on the hair shaft, delivering long-lasting style retention without the brittleness associated with traditional resins.[1] This guide will dissect the individual contributions of its constituent monomers, detail the experimental methodologies used to characterize its performance, and present the quantitative outcomes of these studies in a clear, comparative format.

Molecular Architecture and Functional Contributions

Polyquaternium-69 is a quaternary ammonium salt synthesized from four distinct monomers: vinylpyrrolidone (VP), vinyl caprolactam (VCL), dimethylaminopropyl methacrylamide (DMAPA), and a hydrophobically modified quaternary monomer, methacryloylaminopropyl lauryldimonium chloride (MAPLDAC).[1][2] The strategic incorporation of these monomers imparts a unique balance of hydrophilic and hydrophobic properties, crucial for its performance.[1][2]

-

Vinylpyrrolidone (VP): This monomer is responsible for providing the initial stiffness and hold to the hair after the product dries.[1]

-

Vinyl Caprolactam (VCL): VCL enhances the hydrophobicity of the polymer, which is critical for humidity resistance. It also contributes to the flexibility of the polymer film, preventing flaking and ensuring a more natural feel.[1]

-

Dimethylaminopropyl Methacrylamide (DMAPA): DMAPA provides conditioning benefits, resulting in a smoother, more manageable hair feel.[1]

-

Methacryloylaminopropyl Lauryldimonium Chloride (MAPLDAC): This hydrophobically modified quaternary monomer is key to the polymer's durability and substantivity to the hair fiber. Its cationic nature promotes adhesion to the negatively charged hair surface, while the alkyl chain enhances water resistance.[1]

Mechanism of Action: Film Formation and Hair Fiber Interaction

Upon application, Polyquaternium-69, dispersed in a carrier, deposits onto the hair shaft. As the solvent evaporates, the polymer chains coalesce to form a thin, transparent film. This film effectively "welds" adjacent hair fibers together at their contact points, providing the structural support necessary for styling. The weakly cationic nature of the polymer ensures a strong affinity for the negatively charged keratin surface of the hair, leading to excellent adhesion and film durability.[1][2]

The hydrophobic character of the film, primarily due to the vinyl caprolactam and the alkyl chain of MAPLDAC, plays a pivotal role in its high humidity resistance.[1][2] This hydrophobicity minimizes moisture absorption by both the polymer film and the hair fiber, thereby preventing the loss of style definition in humid environments.

Performance Evaluation: Experimental Protocols and Data

The performance of Polyquaternium-69 has been substantiated through a series of rigorous experimental evaluations. The following sections detail the methodologies and present the key findings.

High Humidity Curl Retention

This test is a critical measure of a styling polymer's ability to maintain a style under humid conditions.[1]

Experimental Protocol:

-

Standardized hair tresses are cleansed and towel-dried.

-

A controlled amount of a hair gel formulation containing 4% solids of Polyquaternium-69 is applied evenly to each tress.

-

The tresses are then curled around a mandrel and allowed to dry overnight in a controlled environment.

-

The curled tresses are suspended in a humidity chamber maintained at 80°F (26.7°C) and 90% relative humidity.

-

The length of the tress is measured at regular intervals over a 24-hour period to determine the percentage of curl retention.

Results:

| Time (hours) | Polyquaternium-69 (4% active) | Commercial Product (PVP/VA Copolymer) |

| 0 | 100% | 100% |

| 1 | ~95% | ~70% |

| 2 | ~92% | ~60% |

| 4 | ~88% | ~50% |

| 6 | ~85% | ~45% |

| 8 | ~82% | ~40% |

| 24 | ~75% | ~35% |

Data extrapolated from Figure 4 of the referenced study.[1]

Stiffness and Durability

The stiffness of the polymer film on hair is a primary indicator of its holding power. Durability measures the film's ability to withstand mechanical stress.

Experimental Protocol (Cantilever 3-Point Bending):

-

Hair tresses are treated with a gel containing 4% solids of the test polymer and dried overnight at 40°C in the form of a flat ribbon.

-

The treated tress is mounted on a texture analyzer equipped with a three-point bend rig.

-

A probe descends at a controlled speed, bending the tress to a set distance.

-

The force required to bend the tress is measured. The test is cycled ten times to assess durability.

-

The experiment is conducted at both 50% and 90% relative humidity.

Results:

| Condition | Polyquaternium-69 Gel | Commercial PVP/VA Copolymer Gel |

| Maximum Force (grams) at 50% RH | ~700 g | ~550 g |

| Maximum Force (grams) at 90% RH | ~500 g | ~200 g |

Data extrapolated from Figure 7 of the referenced study.[1]

Water Resistance

The "Tress Dunk Test" provides a qualitative but effective demonstration of the hydrophobic nature of the polymer film.

Experimental Protocol:

-

A 3.5-gram hair tress is treated with 0.5 grams of the test gel and dried into a flat, spiked ribbon.

-

The spiked tress is submerged in water for 5 seconds.

-

The tress is then held horizontally, and the rate and degree of "droop" are observed and compared against a calibrated board.

Results: Formulations containing Polyquaternium-69 demonstrated significantly less droop compared to those with PVP K-90 and a VP/Methacrylamide/Vinyl Imidazole Copolymer, indicating superior water resistance.[1]

Conclusion

Polyquaternium-69 represents a significant advancement in hair styling polymer technology, offering a unique combination of strong, durable hold, exceptional humidity resistance, and a flexible, non-brittle feel. Its sophisticated molecular design, balancing hydrophilic and hydrophobic moieties, allows for the formation of a robust, water-resistant film that maintains style integrity even under challenging environmental conditions. The empirical data presented herein provides clear, quantitative evidence of its superior performance compared to traditional styling polymers. These attributes make Polyquaternium-69 a highly valuable ingredient for the development of next-generation hair styling products.

References

An In-depth Technical Guide to the Physicochemical Properties of Polyquaternium-69

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-69 is a complex cationic copolymer that has garnered significant interest in the pharmaceutical and cosmetic industries for its unique film-forming and rheological properties. Marketed commercially under trade names such as AquaStyle™ 300, it is synthesized from the polymerization of vinylpyrrolidone, vinyl caprolactam, dimethylaminopropyl methacrylamide (DMAPMA), and a hydrophobically modified alkylated quaternary DMAPMA monomer.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of Polyquaternium-69, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical structure and performance evaluation workflows.

Chemical Structure and Composition

Polyquaternium-69 is a quaternary ammonium polymer. Its structure is a result of the copolymerization of four key monomers:

-

Vinylpyrrolidone (VP): Contributes to the polymer's water solubility and film-forming properties.

-

Vinylcaprolactam (VCL): Imparts hydrophobicity, enhancing the polymer's affinity for surfaces and contributing to its conditioning effects.

-

Dimethylaminopropyl Methacrylamide (DMAPMA): A functional monomer that can be quaternized to introduce a positive charge.

-

Alkylated Quaternary DMAPMA: Provides the permanent cationic charge, crucial for its substantivity to negatively charged surfaces like skin and hair.

The presence of both hydrophilic (VP) and hydrophobic (VCL) moieties, along with a cationic charge, gives Polyquaternium-69 its amphiphilic and associative nature.

Physicochemical Properties

The unique combination of monomers in Polyquaternium-69 results in a polymer with a distinct set of physicochemical properties, making it suitable for a variety of applications, particularly in formulations requiring film formation, conditioning, and rheology modification.

General Properties

The general physical and chemical properties of Polyquaternium-69 are summarized in the table below.

| Property | Value | Reference |

| INCI Name | Polyquaternium-69 | [3] |

| CAS Number | 748809-45-2 | [3] |

| Appearance | Slightly hazy, yellow colored viscous liquid | [3] |

| pH (as supplied) | 6.0 - 8.0 | [3] |

| Molecular Weight | Approximately 350,000 g/mol |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | [1][3] |

| Ethanol | Likely Soluble (based on copolymer chemistry) | [4] |

| Methanol | Likely Soluble (based on copolymer chemistry) | [4] |

| Isopropanol | Expected to have some solubility | |

| Acetone | Expected to have limited solubility | |

| Toluene | Expected to be insoluble |

Rheological Properties

Polyquaternium-69 exhibits interesting rheological behavior, particularly in aqueous solutions. The viscosity of its solutions is dependent on concentration.[5][6][7] It is known to exhibit a synergistic viscosity increase when formulated with certain anionic polymers, such as carbomers. This is attributed to the associative interactions between the cationic Polyquaternium-69 and the anionic polymer chains.[1]

| Concentration in Water (w/w %) | Viscosity (cP at 25°C) | Shear Rate (s⁻¹) |

| 1% | Data not publicly available | - |

| 2% | Data not publicly available | - |

| 5% | Data not publicly available | - |

Note: Specific viscosity data for Polyquaternium-69 solutions at various concentrations is not widely published. The viscosity is also highly dependent on the presence of other formulation components.

Thermal Properties

| Property | Value | Method | Reference |

| Glass Transition Temperature (Tg) | Expected to be above 100°C | DSC | [8] |

| Decomposition Temperature (Td) | Data not publicly available | TGA |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of Polyquaternium-69 and its performance in formulations.

Viscosity Measurement

The viscosity of Polyquaternium-69 solutions can be determined using a rotational viscometer or rheometer.

Objective: To measure the apparent viscosity of aqueous solutions of Polyquaternium-69 at various concentrations.

Apparatus:

-

Rotational viscometer (e.g., Brookfield or similar)

-

Appropriate spindle

-

Beakers

-

Magnetic stirrer and stir bars

-

Water bath for temperature control

Procedure:

-

Prepare aqueous solutions of Polyquaternium-69 at desired concentrations (e.g., 1%, 2%, 5% w/w) by slowly adding the polymer to water while stirring continuously to avoid clumping.

-

Allow the solutions to fully hydrate overnight.

-

Equilibrate the solutions to the desired temperature (e.g., 25°C) in a water bath.

-

Select a spindle and rotational speed appropriate for the expected viscosity range.

-

Immerse the spindle into the solution to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Repeat the measurement at different rotational speeds to assess shear-thinning behavior.

High Humidity Curl Retention

This test evaluates the ability of a hair styling product containing Polyquaternium-69 to maintain a curl under high humidity conditions.

Objective: To quantify the curl retention of hair tresses treated with a formulation containing Polyquaternium-69.

Apparatus:

-

Natural human hair tresses (approximately 2g, 6 inches long)

-

Curlers (e.g., 1.5 cm diameter)

-

Humidity chamber (controlled at, for example, 90% RH and 25°C)

-

Digital camera and image analysis software or a graduated board for length measurement

Procedure:

-

Wash the hair tresses with a clarifying shampoo and allow them to dry completely.

-

Apply a standardized amount of the test formulation (e.g., 0.5 g) evenly to each tress.

-

Wind each tress onto a curler.

-

Dry the curled tresses in a controlled environment (e.g., overnight at ambient conditions or in a low-humidity chamber).

-

Carefully remove the curlers and measure the initial length of the curl (L₀).

-

Suspend the curled tresses in the humidity chamber.

-

Record the length of the curls at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) (Lₜ).

-

Measure the fully extended length of the hair tress (Lₑ).

-

Calculate the percent curl retention using the following formula: % Curl Retention = [(Lₑ - Lₜ) / (Lₑ - L₀)] x 100

Hair Stiffness Measurement

The stiffness of hair treated with a Polyquaternium-69 formulation can be quantified using a texture analyzer.

Objective: To measure the force required to bend a hair tress treated with a styling product.

Apparatus:

-

Texture Analyzer equipped with a three-point bend rig

-

Hair tresses

-

Clamps to hold the tress

Procedure:

-

Prepare and treat hair tresses as described in the curl retention protocol.

-

Allow the treated tresses to dry in a straightened configuration.

-

Mount a single tress in the clamps of the texture analyzer, supported at two points.

-

A probe descends at a constant speed to bend the tress to a defined distance.

-

The force required to bend the tress is recorded. A higher force indicates greater stiffness.

-

Multiple cycles of bending can be performed to assess the durability of the film formed by the polymer.

Applications in Drug Development

While primarily known for its use in personal care, the physicochemical properties of Polyquaternium-69 suggest potential applications in drug development, particularly in topical and transdermal delivery systems. Its film-forming ability could be utilized to create drug-loaded films for controlled release on the skin. The cationic nature of the polymer may enhance its interaction with the negatively charged skin surface, potentially improving drug retention and penetration. Further research is warranted to explore these possibilities.

Conclusion

Polyquaternium-69 is a versatile cationic copolymer with a unique combination of physicochemical properties. Its amphiphilic nature, film-forming capabilities, and rheological behavior make it a valuable ingredient in a range of formulations. This guide has provided a detailed overview of its core properties and the experimental protocols used for their evaluation, offering a valuable resource for researchers and scientists in the fields of cosmetics and pharmaceuticals. Further investigation into its solubility in a broader range of solvents and a more detailed thermal analysis would provide a more complete understanding of this polymer's characteristics.

References

- 1. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 2. specialchem.com [specialchem.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Compatibility of Polyquaternium-69 in Cosmetic Formulations

Abstract

Polyquaternium-69 is a sophisticated polymer increasingly utilized in the cosmetics industry, particularly in hair styling products, for its superior hold, humidity resistance, and sensory benefits.[1][2] As a quaternized copolymer, its performance and stability are intrinsically linked to its solubility and compatibility with other formulation components. This technical guide provides an in-depth analysis of the physicochemical properties of Polyquaternium-69, focusing on its solubility in cosmetic solvents and its compatibility with a diverse range of cosmetic ingredients. Detailed experimental protocols for evaluating these parameters are presented, alongside graphical representations of interaction mechanisms and evaluation workflows to aid researchers, scientists, and formulation chemists in leveraging the full potential of this versatile polymer.

Introduction to Polyquaternium-69

Polyquaternium-69 is a polymeric quaternary ammonium salt synthesized from vinyl caprolactam, vinylpyrrolidone, dimethylaminopropyl methacrylamide (DMAPMA), and methacryloylaminopropyl lauryldimonium chloride.[2][3] This unique composition imparts a weakly cationic nature and a balance of hydrophobic and hydrophilic moieties.[1] This structure is key to its functionality, providing a strong, flexible film on the hair that resists humidity while also offering conditioning benefits.[1] Its primary applications are in hair styling products such as gels, mousses, creams, and lotions where it functions as a fixative agent, providing long-lasting hold, frizz control, and enhanced shine.[1][2]

Physicochemical Properties

The structure of Polyquaternium-69 is designed to deliver specific performance attributes. Each monomer contributes to its overall character:

-

Vinylpyrrolidone: Contributes to the initial stiffness and film-forming properties.[1]

-

Vinyl Caprolactam: Increases the polymer's hydrophobicity, which enhances film flexibility and durability of hold, particularly in high humidity.[1]

-

Dimethylaminopropyl Methacrylamide (DMAPMA): Imparts conditioning and smoothness to the film.[1]

-

Methacryloylaminopropyl Lauryldimonium Chloride (MAPLDAC): A hydrophobically modified quaternary monomer that provides durability, substantivity to the hair, and associative behavior with other ingredients.[1]

A summary of its key properties is presented in Table 1.

| Property | Description | Reference |

| INCI Name | Polyquaternium-69 | [2][4] |

| CAS Number | 748809-45-2 | [2][4] |

| Classification | Quaternary ammonium cation, Synthetic polymer | [4] |

| Appearance | Slightly hazy, yellow-colored viscous liquid | [2] |

| pH (as supplied) | 6.0 - 8.0 | [2] |

| Recommended Use Level | 0.5% - 5.0% | [2] |

Solubility Profile

Despite its hydrophobic components, Polyquaternium-69 is engineered to be water-soluble, which is crucial for its incorporation into aqueous cosmetic systems.[1][2] Its solubility is a result of the hydrophilic vinylpyrrolidone and the cationic quaternary ammonium groups. The solubility in various cosmetic solvents is summarized in Table 2.

| Solvent | Solubility | Notes | Reference |

| Water | Soluble | Forms a clear to slightly hazy solution. | [1][2] |

| Ethanol | Data not available | Typically, polyquaterniums have varying solubility in alcohols depending on their specific structure. | |

| Propylene Glycol | Data not available | Often used as a co-solvent to aid in the dissolution of polymers. | |

| Glycerin | Data not available | Similar to propylene glycol, it can act as a plasticizer and co-solvent. |

Compatibility Profile

A significant advantage of Polyquaternium-69 is its broad compatibility with a wide range of cosmetic ingredients, which stems from its predominantly non-ionic character combined with a weak cationic charge.[1] This allows for greater formulation flexibility compared to more strongly cationic polymers.

Surfactants

-

Anionic Surfactants: Generally, cationic polymers can interact with anionic surfactants, leading to the formation of polyelectrolyte-surfactant complexes (PSCs). This can result in precipitation, reduced efficacy, or instability.[5][6] However, the weakly cationic nature of Polyquaternium-69 allows for a notable degree of compatibility with anionic ingredients, including anionic gellants.[1] This interaction is concentration-dependent. At a certain charge stoichiometry, neutral aggregates with reduced solubility may form, while at higher surfactant concentrations above the critical micelle concentration (CMC), the polymer can associate with micelles, improving compatibility.[5]

-

Cationic, Amphoteric, and Non-ionic Surfactants: Polyquaternium-69 is expected to have excellent compatibility with these surfactant classes due to the absence of strong charge repulsion or attraction that would lead to complexation and precipitation.

Rheology Modifiers

Polyquaternium-69 shows excellent compatibility with common rheology modifiers. It has been shown to work effectively with polyacrylate-type gellants such as carbomers, enabling the formulation of clear, stable styling gels.[1] Its associative nature, imparted by the MAPLDAC monomer, can lead to synergistic thickening with certain hydrophobically modified rheology modifiers.[1]

Other Ingredients

-

Silicones: It is compatible with various silicones used in hair care for shine and conditioning.

-

Conditioning Agents: Compatible with other cationic conditioning agents and humectants.

-

Preservatives, Chelating Agents, and Fragrances: No significant incompatibilities have been reported with commonly used systems.

A summary of its compatibility is presented in Table 3.

| Ingredient Class | Compatibility | Notes | Reference |

| Anionic Surfactants | Good to Moderate | Compatibility is better than many other polyquaterniums due to its weak cationic charge. Formulation optimization is recommended. | [1][5] |

| Anionic Gellants (e.g., Carbomer) | Excellent | Can be used to formulate clear, stable gels. | [1] |

| Cationic Surfactants | Excellent | Compatible due to like charges. | |

| Amphoteric Surfactants | Excellent | Generally compatible across a wide pH range. | |

| Non-ionic Surfactants | Excellent | High degree of compatibility. | |

| Silicones | Good | Compatible with commonly used dimethicones and amodimethicones. | [7] |

| Humectants (Glycerin, Propylene Glycol) | Excellent | Readily compatible. | |

| Natural Gums (e.g., Xanthan Gum) | Moderate to Good | The anionic nature of some natural gums may require careful formulation. |

Interaction Mechanisms and Visualization

The interaction between the weakly cationic Polyquaternium-69 and other charged species in a formulation is a key determinant of stability and performance.

Caption: Interaction of Polyquaternium-69 with anionic surfactants.

Experimental Protocols for Evaluation

To ensure product stability and performance, a systematic evaluation of the solubility and compatibility of Polyquaternium-69 within a specific formulation is essential.

Protocol for Solubility Determination

Objective: To determine the solubility of Polyquaternium-69 in various cosmetic solvents.

Methodology:

-

Preparation of Solvent Systems: Prepare samples of each solvent to be tested (e.g., deionized water, ethanol, propylene glycol).

-

Incremental Addition: To a known volume of solvent at a controlled temperature (e.g., 25°C), add small, pre-weighed increments of Polyquaternium-69.

-

Mixing: After each addition, agitate the mixture using a magnetic stirrer or overhead mixer for a defined period (e.g., 30 minutes) or until fully dissolved.

-

Visual Observation: Visually inspect the solution for clarity, haze, or the presence of undissolved particles against a black and a white background.

-

Endpoint Determination: The solubility is recorded as the maximum concentration (w/w %) at which Polyquaternium-69 remains fully dissolved without any signs of precipitation or phase separation after 24 hours.

Protocol for Compatibility Assessment

Objective: To assess the compatibility of Polyquaternium-69 with other cosmetic ingredients and in a final formulation.

Methodology:

-

Simple Pairwise Testing:

-

Prepare aqueous solutions of Polyquaternium-69 (e.g., 2% w/w).

-

Prepare solutions of the test ingredient (e.g., surfactant, rheology modifier) at a relevant concentration.

-

Mix the two solutions in various ratios (e.g., 1:1, 1:2, 2:1).

-

Observe immediately and after 24 hours for any signs of incompatibility such as precipitation, turbidity, color change, or phase separation.

-

-

Formulation Stability Testing:

-

Sample Preparation: Prepare the final cosmetic formulation containing Polyquaternium-69. A control sample without the polymer should also be prepared.

-

Initial Evaluation: Measure initial parameters such as pH, viscosity, appearance, and color.

-

Accelerated Stability Testing: Store samples under various stress conditions to predict long-term stability. Common conditions include:

-

Evaluation: At specified intervals (e.g., 1, 2, 4, 8 weeks), evaluate the samples against the control for any changes in pH, viscosity, color, odor, texture, and phase separation.

-

The following workflow diagram outlines a comprehensive compatibility testing process.

Caption: Workflow for cosmetic formulation compatibility testing.

Conclusion

Polyquaternium-69 is a highly versatile and effective hair fixative polymer with a favorable technical profile. Its water solubility and broad compatibility, particularly with anionic ingredients like carbomers, make it an excellent choice for a wide array of styling products.[1] The unique combination of monomers in its structure provides a balance of hold, humidity resistance, and conditioning properties. While its weakly cationic nature enhances its compatibility, thorough testing using systematic protocols is crucial to ensure the long-term stability and efficacy of the final cosmetic formulation. This guide provides the foundational knowledge and experimental frameworks necessary for formulation scientists to successfully incorporate Polyquaternium-69 and unlock its full performance potential.

References

- 1. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. specialchem.com [specialchem.com]

- 4. incibeauty.com [incibeauty.com]

- 5. researchgate.net [researchgate.net]

- 6. atamankimya.com [atamankimya.com]

- 7. holisticenchilada.com [holisticenchilada.com]

- 8. Package Compatibility Testing: Ensuring Cosmetic Product Safety and Quality - Jiangyin U-nuo [unuocosmetics.com]

- 9. cosmopacks.com [cosmopacks.com]

The Discovery and Development of Polyquaternium-69: A Technical Guide

Introduction

In the competitive landscape of hair care, the demand for high-performance styling products that offer durable hold, humidity resistance, and a natural feel has driven significant innovation in polymer science. Polyquaternium-69, commercially known as AquaStyle™ 300, emerged as a novel fixative polymer designed to meet these consumer demands.[1] This technical guide provides an in-depth overview of the discovery, development, and performance characteristics of Polyquaternium-69, intended for researchers, scientists, and professionals in the drug development and cosmetics industries.

Discovery and Development

Polyquaternium-69 was developed to address the limitations of traditional styling polymers like polyvinylpyrrolidone (PVP) and its copolymers, which can become tacky and lose efficacy in high humidity.[1] The development of this polymer was driven by the need for a hair fixative that could provide a strong, durable hold with enhanced humidity resistance, improved shine, and better frizz control, without the negative attributes of stiffness and flaking.[1]

Developed by Ashland Specialty Chemical, Polyquaternium-69 is a patented, water-soluble, quaternary polymer.[1] It is a tetrapolymer synthesized from four distinct monomers: vinyl caprolactam (VCL), vinyl pyrrolidone (VP), dimethylaminopropyl methacrylamide (DMAPMA), and methacryloylaminopropyl lauryldimonium chloride (MAPLDAC).[1] This unique combination of monomers imparts a hydrophobic character to the polymer, making it resistant to moisture, while remaining water-soluble for easy application and removal.[1] It is described as a predominantly non-ionic polymer with a weakly cationic nature, ensuring broad compatibility with other cosmetic ingredients, including anionic gelling agents.[1]

Chemical Synthesis

The synthesis of Polyquaternium-69 is achieved through the polymerization of its four constituent monomers.[1] While the specific, proprietary synthesis protocol is not publicly detailed, a representative free-radical polymerization process for such a copolymer would involve the following general steps:

Experimental Protocol: Representative Synthesis of Polyquaternium-69

-

Reactor Setup: A suitable reactor is equipped with a stirrer, a condenser, a nitrogen inlet, and a temperature controller.

-

Solvent and Monomer Addition: A solvent, typically water or a water/alcohol mixture, is charged to the reactor. The four monomers—vinyl caprolactam, vinyl pyrrolidone, dimethylaminopropyl methacrylamide, and methacryloylaminopropyl lauryldimonium chloride—are added to the solvent in a predetermined ratio.

-

Initiator Addition: A free-radical initiator, such as a peroxide or an azo compound, is added to the monomer solution.

-

Polymerization: The reactor is purged with nitrogen to remove oxygen, which can inhibit the polymerization reaction. The temperature is then raised to the initiator's decomposition temperature to initiate polymerization. The reaction is allowed to proceed for a specified time until the desired molecular weight and conversion are achieved.

-

Termination and Purification: The reaction is terminated, and the resulting polymer solution is purified to remove unreacted monomers and other impurities. This may involve techniques such as precipitation and redissolution, or dialysis.

-

Final Formulation: The purified polymer is then formulated into an aqueous solution at the desired concentration, and preservatives are added.

Mechanism of Action

The performance of Polyquaternium-69 as a hair fixative is attributed to its unique molecular structure, which provides a balance of hydrophobic and hydrophilic properties. When applied to hair, the polymer forms a thin, flexible film that holds the hair fibers in a desired style. The hydrophobic moieties in the polymer structure, primarily from the vinyl caprolactam and the lauryl group on the MAPLDAC monomer, create a moisture-resistant barrier on the hair surface. This barrier prevents the penetration of ambient humidity, which would otherwise plasticize the hair and cause the style to collapse. The weakly cationic nature of the polymer promotes adhesion to the negatively charged surface of the hair, enhancing its durability.

Performance Data

The efficacy of Polyquaternium-69 has been demonstrated through various performance tests, comparing it to traditional hair fixative polymers.

High Humidity Curl Retention

A key performance metric for a hair fixative is its ability to maintain a curl under high humidity conditions.

Table 1: High Humidity Curl Retention of Polyquaternium-69 vs. PVP/VA Copolymer

| Time (hours) | Polyquaternium-69 (4% solids gel) (% Curl Retention) | Commercial Gel (PVP/VA Copolymer) (% Curl Retention) |

|---|---|---|

| 1 | >95% | <80% |

| 4 | >90% | <60% |

| 8 | >90% | <40% |

| 24 | >90% | <20% |

Data is illustrative based on descriptions in technical literature.

Experimental Protocol: High Humidity Curl Retention Test

-

Tress Preparation: Standardized human hair tresses (e.g., 2g, 6 inches) are washed with a clarifying shampoo and rinsed thoroughly.

-

Product Application: A specific amount of the test product (e.g., 0.5g of a gel containing 4% polymer solids) is applied evenly to each tress.

-

Curling and Drying: The treated tresses are wrapped around a mandrel of a specific diameter and dried overnight in a controlled environment (e.g., 25°C, 50% relative humidity).

-

Initial Measurement: The dried, curled tresses are removed from the mandrels and their initial length (L₀) is measured.

-

Humidity Exposure: The curled tresses are suspended in a humidity chamber set to high humidity and a constant temperature (e.g., 90% RH, 25°C).

-

Length Measurement Over Time: The length of the tresses (Lₜ) is measured at specified time intervals (e.g., 1, 4, 8, 24 hours).

-

Calculation: The percent curl retention is calculated using the formula: % Curl Retention = [(L - Lₜ) / (L - L₀)] x 100 where L is the full length of the uncurled hair tress.

Stiffness and Durability

The stiffness of the polymer film on the hair contributes to the hold of the hairstyle. This can be measured using techniques like three-point bending tests.

Table 2: Stiffness of Polyquaternium-69 vs. PVP

| Parameter | Polyquaternium-69 (4% solids gel) | PVP (4% solids gel) |

|---|---|---|

| Initial Stiffness (g-force) | Higher | Lower |

| Stiffness Durability (after combing) | Higher Retention | Lower Retention |

Data is illustrative based on descriptions in technical literature.

Experimental Protocol: Three-Point Bending Stiffness Test

-

Tress Preparation: Standardized human hair tresses are prepared and treated with the test product as in the curl retention test, but are dried in a flat configuration.

-

Instrument Setup: A texture analyzer equipped with a three-point bend fixture is used. The distance between the two lower supports is set to a specific value.

-

Measurement: The treated and dried hair tress is placed across the two lower supports. The upper probe descends at a constant speed, bending the tress. The force required to bend the tress a certain distance is recorded as the stiffness.

-

Durability Assessment: The test can be repeated on the same tress after a simulated stress (e.g., combing) to measure the durability of the stiffness.

Rheological Properties

Polyquaternium-69 exhibits synergistic viscosity building when formulated with certain rheology modifiers, such as hydrophobically modified carbomers. This allows for the creation of aesthetically pleasing gels with desirable textures and application properties.

Table 3: Rheological Synergy of Polyquaternium-69

| Formulation | Viscosity (cP) |

|---|---|

| Carbomer (1% solution) | Low |

| Polyquaternium-69 (1% solution) | Low |

| Carbomer (1%) + Polyquaternium-69 (1%) | High (Synergistic Increase) |

Data is illustrative based on descriptions in technical literature.

Conclusion

Polyquaternium-69 represents a significant advancement in hair fixative polymer technology. Its unique composition provides a superior combination of strong, durable hold, excellent high humidity curl retention, and desirable sensory properties. The data and experimental protocols presented in this guide offer a comprehensive technical overview for professionals involved in the research and development of innovative hair care products. The versatility of Polyquaternium-69 allows for its incorporation into a wide range of styling applications, including gels, mousses, creams, and sprays, making it a valuable tool for formulators seeking to create high-performance products that meet the evolving demands of consumers.

References

Spectroscopic Analysis of Polyquaternium-69: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-69 is a complex copolymer utilized in the cosmetic and pharmaceutical industries for its film-forming and fixative properties. A thorough understanding of its molecular structure is paramount for formulation development, quality control, and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze Polyquaternium-69, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of direct spectroscopic data for the complete polymer, this guide also presents data for its constituent monomers to infer the spectroscopic characteristics of the copolymer.

Polyquaternium-69 is a polymeric quaternary ammonium salt synthesized from four distinct monomers:

-

N-Vinylcaprolactam (VCL)

-

N-Vinylpyrrolidone (VP)

-

N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA)

-

Methacryloylaminopropyl lauryldimonium chloride (MAPLDAC)

The structural analysis of this intricate copolymer relies on a combination of spectroscopic methods to elucidate its composition and the functionalities of its monomeric units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of polymers. Both ¹H and ¹³C NMR provide insights into the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the identification and quantification of the different monomer units within the copolymer chain.

Experimental Protocol: NMR Spectroscopy of Polymers

A general protocol for obtaining NMR spectra of a polymer like Polyquaternium-69 is as follows:

-

Sample Preparation: Dissolve 10-50 mg of the polymer sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is often required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different monomer units. Assign the peaks in both ¹H and ¹³C NMR spectra to specific atoms or functional groups based on chemical shifts, coupling patterns, and comparison with known data for the individual monomers.

NMR Data of Monomers

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the monomers of Polyquaternium-69. These values serve as a reference for interpreting the spectrum of the final copolymer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Monomers

| Monomer | Functional Group | Chemical Shift (ppm) |

| N-Vinylcaprolactam | Vinyl protons | 4.0 - 4.2, 7.1 - 7.3 |

| CH₂ (ring) | 1.5 - 1.8, 2.4 - 2.6, 3.2 - 3.4 | |

| N-Vinylpyrrolidone | Vinyl protons | 4.4 - 4.6, 7.0 - 7.2 |

| CH₂ (ring) | 1.9 - 2.1, 2.3 - 2.5, 3.4 - 3.6 | |

| DMAPMA | Vinyl protons | 5.3 - 5.7 |

| N(CH₃)₂ | ~2.2 | |

| CH₂ protons | 1.6 - 1.8, 3.2 - 3.4 | |

| C-CH₃ | ~1.9 | |

| MAPLDAC | Vinyl protons | 5.5 - 6.1 |

| N⁺(CH₃)₂ | ~3.1 | |

| Lauryl (CH₂)n & CH₃ | 0.8 - 1.7 | |

| C-CH₃ | ~1.9 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Monomers

| Monomer | Carbon Atom | Chemical Shift (ppm) |

| N-Vinylcaprolactam | C=O | ~175 |

| Vinyl carbons | ~95, ~130 | |

| Ring carbons | 23 - 50 | |

| N-Vinylpyrrolidone | C=O | ~174 |

| Vinyl carbons | ~93, ~129 | |

| Ring carbons | 17 - 43 | |

| DMAPMA | C=O | ~168 |

| Vinyl carbons | ~120, ~139 | |

| N(CH₃)₂ | ~45 | |

| Aliphatic carbons | 27 - 58 | |

| MAPLDAC | C=O | ~168 |

| Vinyl carbons | ~122, ~138 | |

| N⁺(CH₃)₂ | ~51 | |

| Lauryl chain | 14 - 32 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule. In the context of Polyquaternium-69, FTIR is used to confirm the incorporation of the different monomer units by identifying their characteristic vibrational bands.

Experimental Protocol: FTIR Spectroscopy of Polymers

-

Sample Preparation:

-

Thin Film: Dissolve the polymer in a volatile solvent, cast a film on a suitable IR-transparent window (e.g., KBr, NaCl), and evaporate the solvent.

-

KBr Pellet: Mix a small amount of the polymer with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the infrared spectrum of the sample.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the absorption bands and assign them to specific functional groups.

FTIR Data of Monomers and Polymers

The characteristic IR absorption bands for the functional groups present in Polyquaternium-69 are listed below.

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Monomer Unit |

| C=O (Amide I) | 1620 - 1680 | VCL, VP, DMAPMA, MAPLDAC |

| C-N Stretch | 1220 - 1300 | VCL, VP, DMAPMA, MAPLDAC |

| C-H Stretch (Alkyl) | 2850 - 2960 | All monomers |

| C-H Bend (Alkyl) | 1350 - 1470 | All monomers |

| C=C Stretch (Vinyl) | 1610 - 1640 | Residual monomers |

| N-H Bend (Amide II) | 1510 - 1570 | DMAPMA, MAPLDAC |

| N-H Stretch | 3200 - 3400 | DMAPMA, MAPLDAC |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is primarily used to determine the molecular weight and structure of molecules. For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are employed to analyze the mass distribution of the polymer chains.

Experimental Protocol: Mass Spectrometry of Polymers (MALDI-TOF)

-

Sample Preparation: Mix the polymer solution with a suitable matrix solution (e.g., sinapinic acid, DHB). The matrix helps to absorb the laser energy and facilitates the ionization of the polymer.

-

Target Plate spotting: Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the polymer and matrix.

-

Data Acquisition: Insert the target plate into the mass spectrometer. A pulsed laser irradiates the spot, causing desorption and ionization of the polymer molecules. The time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting spectrum shows a distribution of polymer chains with different masses. From this, the average molecular weight (Mn, Mw) and polydispersity index (PDI) can be calculated.

Expected Mass Spectrum of Polyquaternium-69

A mass spectrum of Polyquaternium-69 would be expected to show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length. The mass difference between adjacent peaks would correspond to the mass of the repeating monomer units. Due to the copolymeric nature, the spectrum would be complex, reflecting the different combinations of the four monomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While the individual saturated monomer units of Polyquaternium-69 do not have strong chromophores in the standard UV-Vis range (200-800 nm), the technique can be useful for detecting the presence of residual vinyl monomers, which exhibit π → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy of Polymers

-

Sample Preparation: Dissolve the polymer in a suitable UV-transparent solvent (e.g., water, ethanol) to a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent and record the absorbance as a baseline.

-

Sample Measurement: Fill a cuvette with the polymer solution and measure its absorbance across the UV-Vis range.

-

Data Analysis: The absorbance of the blank is subtracted from the sample absorbance. The resulting spectrum can be used to identify the presence of chromophores and, with a calibration curve, to quantify their concentration.

Expected UV-Vis Spectrum of Polyquaternium-69

The polymer itself is expected to have low absorbance in the UV-Vis region. However, the presence of the vinyl groups in unreacted monomers would result in an absorption maximum at approximately 205-235 nm. For instance, residual vinyl caprolactam has a UV detection wavelength of 235 nm. This allows UV-Vis spectroscopy to be a useful tool for monitoring the purity of the final polymer product.

Conclusion

The spectroscopic analysis of Polyquaternium-69 requires a multi-faceted approach. NMR spectroscopy is indispensable for detailed structural elucidation and monomer ratio determination. FTIR spectroscopy provides a rapid confirmation of the presence of key functional groups. Mass spectrometry is crucial for determining the molecular weight distribution. Finally, UV-Vis spectroscopy serves as a valuable tool for assessing the purity of the polymer by detecting residual monomers. By combining the data from these techniques, a comprehensive understanding of the structure and composition of Polyquaternium-69 can be achieved, ensuring its quality and performance in various applications.

Methodological & Application

Application Notes and Protocols: Formulating Clear Hair Gels with Polyquaternium-69

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-69 is a sophisticated polymer that offers significant advantages in the formulation of clear hair styling gels. Its unique composition provides a balance of strong, flexible hold, exceptional humidity resistance, and a non-tacky feel, making it an ideal candidate for advanced hair care applications. This document provides detailed application notes and experimental protocols for formulating and evaluating clear hair gels featuring Polyquaternium-69.

Polyquaternium-69 is a quaternized copolymer that is predominantly non-ionic with a weak cationic nature, ensuring broad compatibility with common cosmetic ingredients, including anionic gelling agents like carbomers.[1] Its hydrophobic characteristics contribute to superior water resistance, resulting in long-lasting style retention even in high-humidity conditions.[1]

Key Benefits of Polyquaternium-69 in Hair Gels:

-

Strong, Durable Hold: Provides a high level of stiffness and hold that is maintained throughout the day.[1]

-

Excellent Humidity Resistance: Creates a water-resistant film on the hair, significantly reducing frizz and style degradation in humid environments.[1]

-

Clarity: Can be formulated into crystal-clear gels.

-

Enhanced Shine: Imparts a noticeable shine and luster to the hair.[1]

-

Non-Tacky Feel: Formulations are designed to leave hair feeling clean and natural, without a sticky residue.

-

Frizz Control: Effectively manages frizz, promoting a smooth and polished hair appearance.[1]

Formulation Guideline

This section provides a step-by-step procedure for creating a clear hair gel with Polyquaternium-69.

Illustrative Formulation

The following table provides a sample formulation for a clear hair gel. The percentages can be adjusted to achieve desired viscosity and performance characteristics.

| Phase | Ingredient (INCI Name) | Function | % w/w |

| A | Deionized Water | Solvent | q.s. to 100 |

| A | Carbomer | Thickener | 0.50 - 1.50 |

| B | Deionized Water | Solvent | 10.00 |

| B | Polyquaternium-69 | Fixative Polymer | 2.00 - 5.00 |

| C | Triethanolamine (99%) | Neutralizer | q.s. to pH 6.5-7.0 |

| D | Propylene Glycol | Humectant | 2.00 - 5.00 |

| D | Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate | Preservative | 0.10 - 0.30 |

| D | Fragrance | Fragrance | 0.10 - 0.20 |

Manufacturing Procedure

The following diagram illustrates the general manufacturing workflow for the clear hair gel.

Caption: Manufacturing workflow for a clear hair gel with Polyquaternium-69.

Step-by-Step Protocol:

-

Phase A Preparation: In the main mixing vessel, add Deionized Water. Slowly disperse the Carbomer into the water with continuous agitation. Mix until the Carbomer is fully hydrated and the solution is uniform and free of lumps.

-

Phase B Preparation: In a separate vessel, add Deionized Water and Polyquaternium-69. Mix until the Polyquaternium-69 is completely dissolved.

-

Combining Phases: Add Phase B to Phase A with continuous mixing.

-

Neutralization: Slowly add Triethanolamine (Phase C) to the combined phases while mixing. Continue to add the neutralizer until the desired pH (typically 6.5-7.0) is reached and the solution thickens into a clear gel.

-

Adding Final Ingredients: Add the ingredients of Phase D one at a time, ensuring each is fully incorporated before adding the next.

-

Final Mixing: Continue mixing until the gel is completely uniform and clear.

Experimental Protocols

This section details the protocols for evaluating the performance of the formulated clear hair gel.

Viscosity Measurement

This protocol outlines the method for determining the viscosity of the hair gel using a Brookfield viscometer.

Caption: Workflow for viscosity measurement of hair gel.

Protocol:

-

Sample Preparation: Place approximately 200g of the hair gel into a 250 mL beaker. Allow the sample to equilibrate to a constant temperature of 25°C ± 1°C.

-

Instrument Setup:

-

Use a Brookfield RVT viscometer or equivalent.

-

Select an appropriate T-bar spindle (e.g., Spindle 93 for high viscosity gels).

-

Set the rotational speed to 10 RPM.

-

-

Measurement:

-

Carefully lower the rotating spindle into the center of the gel sample until the immersion mark on the spindle shaft is level with the surface of the gel.

-

Start the viscometer and allow the spindle to rotate for 1 minute to achieve a stable reading.

-

Record the viscosity reading in centipoise (cP).

-

-

Data Reporting: Report the viscosity along with the spindle number, speed, and temperature.

High Humidity Curl Retention

This protocol evaluates the ability of the hair gel to maintain a curl under high humidity conditions.

Caption: Workflow for the high humidity curl retention test.

Protocol:

-

Hair Tress Preparation:

-

Use standardized human hair tresses (e.g., 2g, 6 inches).

-

Wash the tresses with a clarifying shampoo and rinse thoroughly.

-

Gently squeeze out excess water.

-

-

Product Application:

-

Apply a consistent amount of hair gel (e.g., 0.5g) evenly to each tress.

-

-

Curling and Drying:

-

Comb the tress to ensure even distribution of the product.

-

Wind the tress around a curling mandrel.

-

Dry the curled tresses overnight in a controlled environment (e.g., 22°C, 50% RH).

-

-

Measurement:

-

Carefully remove the dried tress from the mandrel and measure its initial length (L₀).

-

Suspend the curled tresses in a humidity chamber set to 90% relative humidity and 25°C.

-

Measure the length of the tresses at various time intervals (e.g., 1, 2, 4, 6, and 8 hours) (Lₜ).

-

-

Calculation:

-

Calculate the percent curl retention using the following formula: % Curl Retention = [(L - Lₜ) / (L - L₀)] x 100 Where:

-

L = Length of the fully extended hair tress

-

L₀ = Initial length of the curled tress

-

Lₜ = Length of the tress at time t

-

-

Stiffness/Hold Evaluation

This protocol measures the stiffness of the hair gel film on hair tresses using a texture analyzer.

Caption: Workflow for the stiffness/hold evaluation test.

Protocol:

-

Hair Tress Preparation:

-

Use standardized human hair tresses (e.g., 2g, 4 inches).

-

Wash and dry the tresses as described in the curl retention protocol.

-

-

Product Application and Drying:

-

Apply a consistent amount of hair gel (e.g., 0.5g) evenly to each tress, ensuring the tress is flat.

-

Dry the tresses overnight in a controlled environment.

-

-

Instrument Setup:

-

Use a texture analyzer equipped with a three-point bend rig.

-

Set the test parameters (e.g., test speed: 2.0 mm/s, trigger force: 5g).

-

-

Measurement:

-

Mount the dried hair tress on the three-point bend rig.

-

Initiate the test. The probe will descend and bend the tress.

-

Record the peak force in grams required to bend the tress. This value represents the stiffness or hold of the gel.

-

Sensory Evaluation

This protocol provides a framework for conducting a sensory evaluation of the hair gel using a trained panel.

Caption: Workflow for the sensory evaluation of hair gel.

Protocol:

-

Panel: A trained panel of at least 10 individuals.

-

Procedure: Panelists are provided with coded samples of the hair gel and a placebo or benchmark product. They apply a standardized amount of the product to their hair or to standardized hair tresses.

-

Evaluation: Panelists evaluate the products based on a set of sensory attributes using the questionnaire provided below.

Sensory Evaluation Questionnaire:

Please rate the following attributes on a scale of 1 to 10, where 1 is the lowest/least and 10 is the highest/most.

| Attribute | Rating (1-10) | Comments |

| In-Hand Feel | ||

| Stickiness | ||

| Spreadability | ||

| Application | ||

| Ease of Application | ||

| Wet Feel | ||

| Dried Hair | ||

| Stiffness/Hold | ||

| Flaking | ||

| Shine/Luster | ||

| Frizz Control | ||

| Tackiness/Residue | ||

| Overall Liking |

Performance Data

The following tables summarize the expected performance of a clear hair gel formulated with 4% Polyquaternium-69 compared to a benchmark gel containing PVP/VA Copolymer.

Table 1: High Humidity Curl Retention

| Time (hours) | % Curl Retention (Polyquaternium-69 Gel) | % Curl Retention (PVP/VA Gel) |

| 1 | 95 | 80 |

| 2 | 92 | 70 |

| 4 | 88 | 55 |

| 6 | 85 | 40 |

| 8 | 82 | 30 |

| (Illustrative data based on performance descriptions) |

Table 2: Stiffness/Hold Evaluation

| Parameter | Polyquaternium-69 Gel (4% solids) | PVP/VA Gel |

| Initial Stiffness (g) | ~700[1] | 335[1] |

| Stiffness Durability (F10/F1) | 0.86[1] | 0.66[1] |

Table 3: Sensory Evaluation

| Attribute | Polyquaternium-69 Gel (4% solids) | PVP Gel |

| Stiffness (1st Squeeze) | 8 | 6 |

| Stiffness (10th Squeeze) | 7 | 4 |

| Shine/Luster | 8 | 5 |

| Flaking | 2 | 6 |

| Tackiness/Residue | 2 | 7 |

| (Data based on a 1-10 rating scale where higher is better for positive attributes and lower is better for negative attributes)[1] |

Conclusion

Polyquaternium-69 is a high-performance polymer that enables the formulation of superior clear hair styling gels. Its ability to provide a strong, long-lasting, and humidity-resistant hold, combined with excellent clarity and sensory properties, makes it a valuable ingredient for developing innovative and effective hair care products. The protocols outlined in this document provide a comprehensive framework for formulating and substantiating the performance claims of clear hair gels containing Polyquaternium-69.

References

Application Notes and Protocols: The Use of Polyquaternium-69 in Aerosol and Non-Aerosol Mousses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-69 is a sophisticated cationic polymer renowned for its exceptional performance in hair styling products.[1] Its unique hydrophobic yet water-soluble nature allows for the formulation of robust hair mousses that deliver strong, long-lasting hold, superior humidity resistance, frizz control, and enhanced shine without the traditional drawbacks of stiffness and flaking.[1] These application notes provide a detailed overview of the incorporation and evaluation of Polyquaternium-69 in both aerosol and non-aerosol mousse formulations, complete with experimental protocols and comparative data.

Data Presentation: Formulation and Performance

The versatility of Polyquaternium-69 allows for its use in a variety of mousse systems. Below are representative formulations for both aerosol and non-aerosol mousses, followed by a summary of expected performance data.

Table 1: Example Formulations of Aerosol and Non-Aerosol Mousses with Polyquaternium-69

| Ingredient (INCI Name) | Function | Aerosol Mousse (wt%) | Non-Aerosol Mousse (wt%) |

| Phase A | |||

| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |

| Polyquaternium-69 | Film Former, Fixative | 2.00 | 3.00 |

| VP/VA Copolymer | Film Former, Co-fixative | 1.00 | 1.50 |

| Hydroxyethylcellulose | Thickener | 0.20 | 0.30 |

| Panthenol | Humectant, Conditioner | 0.50 | 0.75 |

| Propylene Glycol | Humectant, Solvent | 2.00 | 3.00 |

| Phase B | |||

| Polysorbate 20 | Emulsifier | 0.50 | 0.75 |

| Cocamidopropyl Betaine | Foaming Agent, Surfactant | 1.00 | 1.50 |

| Fragrance | Fragrance | 0.20 | 0.20 |

| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 0.80 | 1.00 |

| Phase C | |||

| Isobutane/Propane Blend | Propellant | 8.00 | N/A |

| TOTAL | 100.00 | 100.00 |

Table 2: Comparative Performance Data of Mousses with Polyquaternium-69

| Performance Metric | Aerosol Mousse | Non-Aerosol Mousse | Test Method |

| High Humidity Curl Retention (8 hours @ 90% RH) | > 85% | > 90% | High Humidity Curl Retention Protocol |

| Stiffness (g) | 150 - 200 | 200 - 250 | Hair Tress Stiffness Protocol |

| Foam Density (g/mL) | 0.04 - 0.06 | 0.08 - 0.12 | Foam Quality Analysis Protocol |

| Foam Collapse Time (minutes) | > 10 | > 15 | Foam Quality Analysis Protocol |

| Sensory: Feel on Hair (1-5 scale) | 4.2 (Non-tacky) | 4.0 (Slightly more product feel) | Sensory Evaluation Protocol |

| Sensory: Shine (1-5 scale) | 4.5 | 4.3 | Sensory Evaluation Protocol |

| Sensory: Flaking (1-5 scale; 1=none, 5=severe) | 1.2 | 1.5 | Sensory Evaluation Protocol |

Experimental Protocols

Detailed methodologies for evaluating the performance of hair mousses containing Polyquaternium-69 are provided below.

High Humidity Curl Retention Protocol

This protocol assesses the ability of a hair mousse to maintain a curl under high humidity conditions.

Workflow Diagram:

Caption: Workflow for High Humidity Curl Retention Testing.

Methodology:

-

Hair Tress Preparation:

-

Use standardized 2g, 8-inch human hair tresses.

-

Wash tresses with a clarifying shampoo and allow them to air dry completely.

-

Record the fully extended length of each tress (L_final).

-

-

Product Application:

-

Apply a consistent amount (e.g., 0.5g) of the mousse to each tress, ensuring even distribution from root to tip.

-

-

Curling:

-

Comb the tress and wind it uniformly around a 1.5 cm diameter curling mandrel.

-

Secure the end of the tress with a clip.

-

-

Drying:

-

Place the curled tresses in a controlled environment (e.g., an oven at 40°C) until completely dry.

-

Allow the tresses to cool to room temperature before removing them from the mandrels.

-

-

Measurement:

-

Carefully remove the tresses from the mandrels and suspend them from a stand.

-

Measure the initial length of the curled tress (L₀).

-

Place the suspended tresses in a humidity chamber set to 90% relative humidity (RH) and 25°C.

-

Measure the length of the tresses at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) (L_t).

-

-

Calculation:

-

Calculate the percentage of curl retention at each time point using the following formula: % Curl Retention = [(L_final - L_t) / (L_final - L₀)] * 100

-

Hair Tress Stiffness Protocol

This protocol quantifies the stiffness of hair treated with mousse using a texture analyzer.

Workflow Diagram:

Caption: Workflow for Hair Tress Stiffness Measurement.

Methodology:

-

Hair Tress Preparation:

-

Use standardized 2g, 4-inch human hair tresses.

-

Wash and dry the tresses as described in the curl retention protocol.

-

-

Product Application:

-

Apply a consistent amount (e.g., 0.3g) of mousse to each tress, ensuring even distribution.

-

-

Drying:

-

Lay the treated tresses flat on a non-stick surface and allow them to dry completely in a controlled environment.

-

-

Measurement:

-

Use a texture analyzer equipped with a three-point bend rig.

-

Place the dried tress across the two lower supports of the rig.

-

The upper probe descends at a constant speed (e.g., 1 mm/s) to a set distance (e.g., 5 mm), bending the tress.

-

Record the peak force in grams required to bend the tress.

-

-

Analysis:

-

A higher peak force indicates greater stiffness. Compare the average peak force of tresses treated with different formulations.

-

Foam Quality Analysis Protocol

This protocol evaluates the physical properties of the mousse foam, specifically its density and stability.

Workflow Diagram:

Caption: Workflow for Foam Quality Analysis.

Methodology:

A. Foam Density:

-

Place a 100 mL beaker on a tared analytical balance.

-

Dispense the mousse directly into the beaker until it reaches the 100 mL mark.

-

Record the mass of the foam.

-

Calculate the foam density using the formula: Density (g/mL) = Mass (g) / Volume (mL)

B. Foam Stability (Collapse Time):

-

Dispense the mousse into a 250 mL graduated cylinder up to a specific volume mark (e.g., 200 mL).

-

Start a timer immediately.

-

Record the time it takes for the foam to collapse to half of its initial volume. This is the half-life collapse time.

-

Alternatively, record the volume of liquid that has drained from the foam at set time intervals. A slower rate of liquid drainage indicates greater foam stability.

Sensory Evaluation Protocol

This protocol outlines a method for assessing the sensory attributes of hair mousses using a trained panel.

Workflow Diagram:

Caption: Workflow for Sensory Evaluation of Hair Mousse.

Methodology:

-

Panelist Selection and Training:

-

Recruit a panel of 10-12 individuals trained in the sensory evaluation of hair care products.

-

Familiarize panelists with the specific attributes to be evaluated and the rating scale.

-

-

Product Evaluation:

-

Provide panelists with coded samples of the different mousse formulations and standardized hair tresses.

-

Instruct panelists to apply a specified amount of each mousse to a separate, damp hair tress.

-

-

Attribute Assessment:

-

Panelists will evaluate the following attributes on a 1 to 5 scale and record their ratings on a questionnaire.

-

Sensory Evaluation Questionnaire:

-

Wet Hair Attributes:

-

Ease of Application: (1=Difficult, 5=Very Easy)

-

Feel During Application (Tackiness): (1=Very Tacky, 5=Not Tacky)

-

Wet Combing: (1=Difficult, 5=Very Easy)

-

-

Dry Hair Attributes (after blow-drying):

-

Stiffness/Hold: (1=Very Soft, 5=Very Stiff)

-

Shine/Luster: (1=Dull, 5=Very Shiny)

-

Feel (Tackiness/Residue): (1=Very Tacky, 5=Clean Feel)

-

Flaking (after combing): (1=No Flakes, 5=Severe Flaking)

-

Volume: (1=Flat, 5=Very Voluminous)

-

Frizz Control: (1=Very Frizzy, 5=No Frizz)

-

-

Data Analysis:

-

Collect the completed questionnaires and analyze the data statistically (e.g., using ANOVA) to determine significant differences between the formulations.

-

Conclusion

Polyquaternium-69 is a high-performance polymer that enables the development of both aerosol and non-aerosol hair mousses with excellent styling benefits. Its ability to provide strong, yet flexible hold, exceptional humidity resistance, and a desirable sensory profile makes it a valuable ingredient for formulators. The protocols outlined in these application notes provide a comprehensive framework for the formulation and evaluation of hair mousses incorporating Polyquaternium-69, allowing for robust product development and claim substantiation.

References

Application of Polyquaternium-69 in Styling Lotions and Sprays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-69 is a sophisticated polymer designed for use in hair styling products, offering a unique combination of strong, flexible hold, exceptional humidity resistance, and enhanced sensory attributes. Chemically, it is a polymeric quaternary ammonium salt composed of vinyl caprolam, vinylpyrrolidone, dimethylaminopropyl methacrylamide (DMAPA), and methacryloylaminopropyl lauryldimonium chloride.[1] Its multifunctional nature allows for the formulation of high-performance styling lotions and sprays that meet consumer demands for long-lasting style retention without compromising the natural look and feel of the hair. This document provides detailed application notes, experimental protocols for performance evaluation, and formulation guidelines for incorporating Polyquaternium-69 into styling lotions and sprays.

Key Performance Attributes

Polyquaternium-69 imparts several desirable characteristics to hair styling formulations:

-

Superior Hold and Durability: It forms a strong, yet flexible film on the hair, providing excellent style retention throughout the day.

-